molecular formula C21H12O4 B12893865 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione CAS No. 918413-56-6

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione

Cat. No.: B12893865
CAS No.: 918413-56-6
M. Wt: 328.3 g/mol
InChI Key: CPACXIKXURVHPK-UHFFFAOYSA-N
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Description

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a polycyclic aromatic compound featuring a fused furofuran-dione core substituted with a methyl group at position 3 and a phenanthrene moiety at position 4. Its structure combines the electron-deficient nature of the dione with the extended π-conjugation of phenanthrene, making it a candidate for applications in materials science or medicinal chemistry.

Properties

CAS No.

918413-56-6

Molecular Formula

C21H12O4

Molecular Weight

328.3 g/mol

IUPAC Name

3-methyl-6-phenanthren-9-ylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C21H12O4/c1-11-18-19(25-20(11)22)17(21(23)24-18)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3

InChI Key

CPACXIKXURVHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=O)O2)C3=CC4=CC=CC=C4C5=CC=CC=C53)OC1=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the furofuran core or the phenanthrene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenanthrene positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and electronic components, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furo[3,2-b]furan-2,5-dione Derivatives

The furo[3,2-b]furan-2,5-dione scaffold is a versatile motif in organic synthesis. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications Source/Reference
3-(4-Methoxyphenyl)-6-phenyl derivative 3-(4-MeO-Ph), 6-Ph 322.31 g/mol Potential photophysical applications (name listed)
3-Methyl-6-phenanthrenyl derivative 3-Me, 6-phenanthrenyl ~386.40 g/mol* Hypothesized enhanced π-conjugation N/A (inferred)

*Molecular weight estimated based on structural analogs.

The phenanthrene substituent in the target compound likely enhances stability and π-stacking interactions compared to simpler aryl groups (e.g., phenyl or methoxyphenyl). This could improve performance in optoelectronic materials or as a ligand in catalysis .

Furo[3,2-b]pyrrole and Furo[2,3-b]pyrrole Derivatives

Compounds like methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate () share a fused furan-pyrrole system. While their core differs from the dione structure, their reactivity under microwave irradiation (e.g., reduced reaction times) suggests that 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione may also benefit from non-traditional synthesis methods .

Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] Scaffolds

Electrocatalytic synthesis of spiro compounds () highlights the versatility of furo[3,2-b] systems in multicomponent reactions. The target compound’s dione moiety could act as an electrophilic site for similar cascade reactions, though its phenanthrenyl group may sterically hinder such pathways compared to smaller substituents .

Reactivity and Stability Comparisons

  • HO Radical Reactivity : Furan-2,5-dione derivatives exhibit moderate reactivity with hydroxyl radicals (k = 0.58 ± 0.03 relative to n-butane) (). The phenanthrenyl group in the target compound may further modulate this reactivity due to radical scavenging or steric effects.
  • Synthetic Efficiency : Microwave-assisted synthesis () reduces reaction times for furo[3,2-b]pyrrole derivatives by >50% compared to classical heating. Similar optimizations could apply to the target compound.

Biological Activity

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a synthetic compound belonging to the class of furofuran derivatives. This compound has garnered attention due to its potential biological activities, which may include antitumor, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a furofuran core fused with phenanthrene. The presence of multiple aromatic rings contributes to its unique interactions within biological systems.

Antitumor Activity

Recent studies have indicated that 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exhibits significant antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Table 1: Antitumor Activity of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
A549 (Lung)4.8
HeLa (Cervical)6.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione resulted in a dose-dependent reduction in paw swelling compared to control groups. The results were statistically significant (p < 0.05), indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The precise mechanism by which 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of key signaling pathways involved in cell proliferation and inflammation. The compound's ability to interact with DNA and inhibit topoisomerase activity has also been proposed as a mechanism contributing to its antitumor effects.

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